H-DL-Arg-DL-Asn-DL-xiIle-DL-Ala-DL-Glu-DL-xiIle-DL-xiIle-DL-Lys-DL-Asp-DL-xiIle-OH
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Overview
Description
The compound “H-DL-Arg-DL-Asn-DL-xiIle-DL-Ala-DL-Glu-DL-xiIle-DL-xiIle-DL-Lys-DL-Asp-DL-xiIle-OH” is a synthetic peptide composed of a sequence of amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes. This specific peptide sequence includes both D- and L- forms of amino acids, which are stereoisomers differing in their spatial arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this peptide can be achieved through solid-phase peptide synthesis (SPPS), a common method for assembling peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is protected by a temporary protecting group to prevent unwanted reactions. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents such as HBTU or DIC.
Repetition: of deprotection and coupling cycles until the desired sequence is complete.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage reagent like TFA.
Industrial Production Methods
Industrial production of peptides often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide from impurities.
Chemical Reactions Analysis
Types of Reactions
The peptide “H-DL-Arg-DL-Asn-DL-xiIle-DL-Ala-DL-Glu-DL-xiIle-DL-xiIle-DL-Lys-DL-Asp-DL-xiIle-OH” can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or performic acid, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reducing agents such as DTT or TCEP can break disulfide bonds, reducing the peptide to its linear form.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids through site-directed mutagenesis or chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, performic acid.
Reduction: DTT (dithiothreitol), TCEP (tris(2-carboxyethyl)phosphine).
Substitution: Site-directed mutagenesis kits, chemical modification reagents.
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Linearized peptide without disulfide bonds.
Substitution: Modified peptide with substituted amino acids.
Scientific Research Applications
The peptide “H-DL-Arg-DL-Asn-DL-xiIle-DL-Ala-DL-Glu-DL-xiIle-DL-xiIle-DL-Lys-DL-Asp-DL-xiIle-OH” has various applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Employed in studies of protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of peptide-based drugs, cosmetics, and biomaterials.
Mechanism of Action
The mechanism of action of this peptide depends on its specific sequence and structure. Peptides can interact with molecular targets such as receptors, enzymes, and ion channels, modulating their activity. The pathways involved may include:
Binding to receptors: Activating or inhibiting signaling pathways.
Enzyme inhibition: Blocking the active site of enzymes, preventing substrate binding.
Ion channel modulation: Altering ion flow across cell membranes, affecting cellular functions.
Comparison with Similar Compounds
Similar compounds to “H-DL-Arg-DL-Asn-DL-xiIle-DL-Ala-DL-Glu-DL-xiIle-DL-xiIle-DL-Lys-DL-Asp-DL-xiIle-OH” include other synthetic peptides with varying sequences and stereochemistry. Some examples are:
Elcatonin: A calcitonin derivative used as an anti-parathyroid agent.
Bivalirudin: A thrombin inhibitor used for preventing thrombosis.
Liraglutide: A glucagon-like peptide 1 (GLP-1) analog used for treating diabetes mellitus type 2.
Each of these peptides has unique properties and applications, highlighting the diversity and potential of synthetic peptides in research and industry.
Properties
IUPAC Name |
2-[[2-[[6-amino-2-[[2-[[2-[[2-[2-[[2-[[4-amino-2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]propanoylamino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H93N15O16/c1-10-25(5)38(65-46(77)33(23-35(55)68)62-43(74)30(54)17-16-22-58-52(56)57)48(79)59-29(9)42(73)60-32(19-20-36(69)70)45(76)64-40(27(7)12-3)50(81)66-39(26(6)11-2)49(80)61-31(18-14-15-21-53)44(75)63-34(24-37(71)72)47(78)67-41(51(82)83)28(8)13-4/h25-34,38-41H,10-24,53-54H2,1-9H3,(H2,55,68)(H,59,79)(H,60,73)(H,61,80)(H,62,74)(H,63,75)(H,64,76)(H,65,77)(H,66,81)(H,67,78)(H,69,70)(H,71,72)(H,82,83)(H4,56,57,58) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHKMHHYUVMXTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H93N15O16 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1184.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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